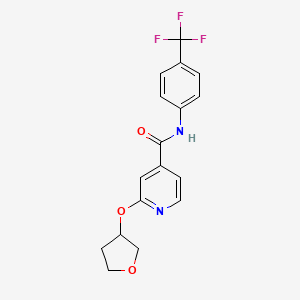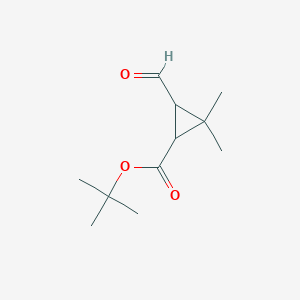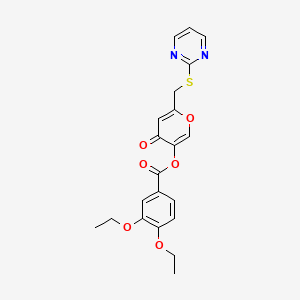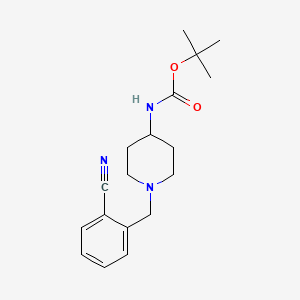
2-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is related to several areas of research, including the design and synthesis of novel molecules for various biological and chemical applications. Its structure suggests potential interactions with biological targets due to the presence of functional groups known for their reactivity and binding capabilities.
Synthesis Analysis
Synthesis efforts for compounds like 2-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)isonicotinamide involve complex reactions designed to introduce specific functional groups. For instance, a practical synthesis approach for structurally related compounds involves amine elimination reactions, N-alkylation, and the strategic use of catalysts like zinc chloride and triethylamine to facilitate the modified Perkin reaction mechanism, which has shown improved yields over traditional methods (Vaid et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds often features a tetrahydrofuran core, substituted with various functional groups that influence its reactivity and interactions. X-ray diffraction studies have provided insights into the crystal structures, demonstrating how specific substitutions impact the overall molecular conformation and stability (Huang Ming-zhi et al., 2005).
Chemical Reactions and Properties
Compounds with a tetrahydrofuran moiety and various substituents undergo a range of chemical reactions, including reductive coupling and reactions with carboxylic acids, amines, and isocyanates. These reactions are crucial for modifying the compound's structure to enhance its biological activity or to introduce new functional groups for further chemical modifications (Wang Ya-lou, 2007).
Aplicaciones Científicas De Investigación
AMPA Receptor Potentiation
A study by Shaffer et al. (2015) explored a tetrahydrofuran ether class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators, aiming to attenuate cognitive deficits in patients with schizophrenia. The use of tetrahydrofuran in the compound structure was crucial for improving interactions with the human GluA2 ligand-binding domain, indicating the potential of similar compounds in neuroscience research (Shaffer et al., 2015).
Organic Synthesis and Catalysis
Molnár et al. (2003) discussed the catalytic alkylation of benzene with cyclic ethers in superacidic media, highlighting the versatility of tetrahydrofuran derivatives in synthetic chemistry. This work underlines the role of cyclic ethers in facilitating electrophilic reactions, potentially relevant to the synthesis and modification of complex organic molecules (Molnár et al., 2003).
Supramolecular Chemistry
Zhang et al. (2021) explored the crystal structure of multicomponent solid forms involving isonicotinamide, demonstrating the importance of noncovalent interactions in the assembly of complex structures. This research suggests that derivatives of isonicotinamide, potentially including the compound of interest, can be critical in designing materials with specific molecular architectures (Zhang et al., 2021).
Corrosion Inhibition
Yadav et al. (2015) investigated the corrosion inhibition effect of isonicotinamide derivatives on mild steel, indicating the potential of such compounds in protecting metals from corrosive environments. This application is particularly relevant in industrial processes and materials science (Yadav et al., 2015).
Xanthine Oxidase Inhibition
A study by Zhang et al. (2019) on N-phenylisonicotinamide derivatives as novel xanthine oxidase inhibitors for treating hyperuricemia and gout showcases the therapeutic potential of such structures. This research highlights the role of isonicotinamide derivatives in medicinal chemistry, possibly extending to the compound (Zhang et al., 2019).
Propiedades
IUPAC Name |
2-(oxolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3/c18-17(19,20)12-1-3-13(4-2-12)22-16(23)11-5-7-21-15(9-11)25-14-6-8-24-10-14/h1-5,7,9,14H,6,8,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUCZHDDCLJOND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (1S,4aS,5R,7S)-7-acetyloxy-5-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/no-structure.png)
![Ethyl 4,5-dimethyl-2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2493732.png)




![N-(5-chloro-2-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2493741.png)


![4,5-Dimethyl-6-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B2493745.png)

